molecular formula C7H15NO B1430496 [(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine CAS No. 203312-01-0

[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine

Cat. No.: B1430496
CAS No.: 203312-01-0
M. Wt: 129.2 g/mol
InChI Key: UGPCKAQIDRPZDB-UHFFFAOYSA-N
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Description

[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine is a chemical compound that belongs to the class of amines. It is a colorless liquid with a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol. This compound is known for its unique structure, which includes a tetrahydrofuran ring substituted with a dimethyl group and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine typically involves the reaction of 5,5-dimethyltetrahydrofuran with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The process is monitored and controlled to maintain optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different substituents.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines .

Scientific Research Applications

[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine can be compared with other similar compounds, such as:

    (5,5-Dimethyltetrahydrofuran-3-yl)amine: This compound lacks the methyl group attached to the amine.

    2,5-Dimethyltetrahydrofuran: This compound lacks the amine group.

    Tetrahydrofuran derivatives: Various derivatives with different substituents on the tetrahydrofuran ring

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications.

Properties

IUPAC Name

(5,5-dimethyloxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPCKAQIDRPZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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